2'-amino-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-amino-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoline precursors, followed by their condensation under controlled conditions to form the spiro compound. Key reagents include trifluoromethylbenzene derivatives and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2’-amino-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a range of spiro-indole-quinoline derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying spiro compounds and their reactivity.
Biology: Its potential biological activity suggests applications in the development of new pharmaceuticals, particularly as anticancer or antimicrobial agents.
Medicine: The compound could be explored for its therapeutic potential, especially in targeting specific biological pathways.
Industry: Its derivatives might be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 2’-amino-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share some structural similarities and have been studied for their anticancer and antimicrobial properties.
2-aminothiazole derivatives: Known for their wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
2’-amino-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H17F3N4O2 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2'-amino-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile |
InChI |
InChI=1S/C24H17F3N4O2/c25-24(26,27)13-5-3-6-14(11-13)31-18-9-4-10-19(32)20(18)23(16(12-28)21(31)29)15-7-1-2-8-17(15)30-22(23)33/h1-3,5-8,11H,4,9-10,29H2,(H,30,33) |
InChI Key |
QMIFOCRWQWUXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC=CC(=C5)C(F)(F)F)N)C#N |
Origin of Product |
United States |
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